molecular formula C17H24Cl2N2O3S2 B2554199 2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2415585-41-8

2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2554199
CAS No.: 2415585-41-8
M. Wt: 439.41
InChI Key: UJODJLNEASEVNY-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring. Additionally, it contains a thiomorpholine and oxane moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O3S2/c1-13-10-16(15(19)11-14(13)18)26(22,23)20-12-17(2-6-24-7-3-17)21-4-8-25-9-5-21/h10-11,20H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODJLNEASEVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with 2,4-dichloro-5-methylbenzenesulfonyl chloride, which undergoes a nucleophilic substitution reaction with a thiomorpholine derivative. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The purification process may involve recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antimicrobial properties, particularly against bacteria that are resistant to traditional antibiotics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is primarily based on its ability to inhibit certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By binding to the active site of this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-methylbenzenesulfonamide: Lacks the thiomorpholine and oxane moieties, making it less complex.

    4-chloro-3-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide: Similar structure but with only one chlorine atom.

    2,4-dichloro-5-methyl-N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide: Contains a morpholine ring instead of a thiomorpholine ring.

Uniqueness

The presence of both thiomorpholine and oxane moieties in 2,4-dichloro-5-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide imparts unique chemical properties, such as increased lipophilicity and potential for forming multiple hydrogen bonds. These features make it a valuable compound for various applications in medicinal chemistry and materials science.

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